An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key chemical intermediate in the synthesis of the anti-epileptic drug Perampanel.[1][2][3] Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[4] This technical guide provides a comprehensive overview of the basic properties of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its use in research and drug development.
Physicochemical Properties
While specific experimentally determined data for some properties of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one are limited in publicly available literature, a combination of predicted values and data from suppliers provides a good understanding of its basic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O | [2][5] |
| Molecular Weight | 248.28 g/mol | [5] |
| CAS Number | 381725-50-4 | [1][2][3][5] |
| Appearance | Crystalline solid | [2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3] |
| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |
| pKa | Not experimentally determined in searched literature. The pyridine nitrogen is expected to be weakly basic. The pKa of the related 4,4'-bipyridine is reported as 3.17 and 4.82.[6] | N/A |
| Solubility | Not experimentally determined in searched literature. Bipyridine compounds are generally soluble in organic solvents and slightly soluble in water.[1][7] The solubility of related compounds like 4,4'-dimethyl-2,2'-bipyridine is noted to be high in water at acidic pH.[8] | N/A |
Synthesis
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is synthesized as a key intermediate in the overall synthesis of Perampanel. The primary route involves the N-arylation of 5-(2-pyridyl)-1,2-dihydropyridin-2-one with a phenyl group. While specific, detailed laboratory procedures for this exact step are often embedded within broader patent literature, the following represents a generalized experimental protocol based on common methods described for the synthesis of Perampanel and related compounds.[9][10][11]
Experimental Protocol: Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.
Materials:
-
5-(2-pyridyl)-1,2-dihydropyridin-2-one
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethylformamide (DMF) or other suitable solvent
-
Oxygen source (e.g., air)
Procedure:
-
To a solution of 5-(2-pyridyl)-1,2-dihydropyridin-2-one in a suitable solvent such as DMF, add phenylboronic acid (typically 2.0 equivalents).
-
Add a catalytic amount of copper(II) acetate (e.g., 0.1 equivalents) and pyridine.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (or open to the air) for a sufficient period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the phenyl, pyridinone, and pyridine rings are expected. The chemical shifts will be influenced by the electronic environment of each proton. Based on the bromo-analogue, aromatic protons are expected in the range of δ 7.1-8.6 ppm.[9] |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for the 16 carbon atoms are expected. The carbonyl carbon of the pyridinone ring will appear downfield. Aromatic carbons are expected in the range of δ 118-159 ppm based on the bromo-analogue.[9] |
| FT-IR | Characteristic peaks for the C=O stretch of the pyridinone ring (around 1650-1690 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-H stretching of the aromatic protons (around 3000-3100 cm⁻¹) are expected. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 248.28, with a protonated molecule [M+H]⁺ at m/z 249.29. |
Biological Activity and Signaling Pathway
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a precursor to Perampanel, a non-competitive antagonist of AMPA receptors.[4] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in the pathophysiology of epilepsy.
As a non-competitive antagonist, Perampanel and its derivatives are thought to bind to an allosteric site on the AMPA receptor, rather than the glutamate binding site. This binding event is believed to stabilize the receptor in a closed or desensitized state, thereby preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding. This reduction in ion flow leads to a decrease in neuronal excitability, which is the basis for its anti-seizure activity.
The downstream signaling pathway affected by AMPA receptor antagonism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway. By blocking the AMPA receptor, Perampanel can prevent the glutamate-induced activation of this pathway, which is involved in cell proliferation and survival.
Figure 2: Simplified signaling pathway of AMPA receptor antagonism.
Conclusion
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a vital intermediate in the synthesis of the antiepileptic drug Perampanel. This guide has summarized its fundamental physicochemical properties, provided a generalized synthesis protocol, and offered expected spectroscopic data based on a close structural analogue. The understanding of its role as a precursor to a non-competitive AMPA receptor antagonist highlights its importance in the field of medicinal chemistry and drug development for neurological disorders. Further experimental determination of properties such as pKa, solubility, and crystal structure would be beneficial for a more complete characterization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]
- 3. US9695147B2 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 4. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 7. Bipyridine - Wikipedia [en.wikipedia.org]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. patents.justia.com [patents.justia.com]
- 11. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]
